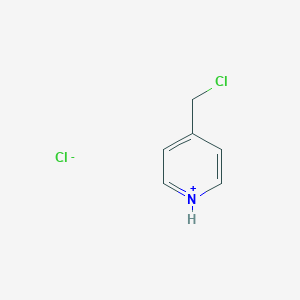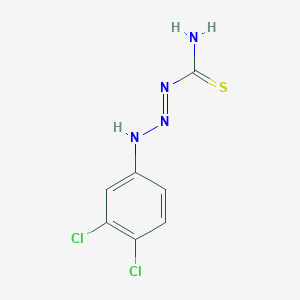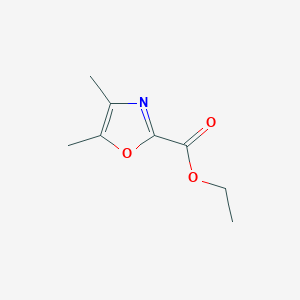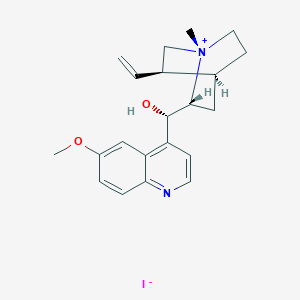
Chinidinmethiodid
Übersicht
Beschreibung
Quinidine methiodide (QMI) is a synthetic quinidine derivative that has been used in scientific research for over a decade. This compound is a potent inhibitor of voltage-gated sodium channels and has been used to study the effects of sodium channel inhibition on a variety of biological systems. QMI has been used to study the effects of sodium channel inhibition on cardiac arrhythmias, pain, inflammation, and neuronal excitability.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmikum
Chinidinmethiodid ist ein Derivat von Chinidin, das selbst ein etabliertes Antiarrhythmikum ist. Es wird verwendet, um den normalen Sinusrhythmus bei Patienten mit Vorhofflimmern und -flattern wiederherzustellen. Darüber hinaus unterdrückt es wiederkehrende dokumentierte ventrikuläre Arrhythmien. Der Wirkmechanismus von Chinidin beinhaltet die Blockierung von Natrium- und Kaliumströmen und die Verlängerung der zellulären Aktionspotenziale .
Iodidsensorik
Iodid-Ionen (I^-) sind in biologischen, lebensmitteltechnischen und umweltbezogenen Kontexten von Bedeutung. Forscher haben neuartige Chemosensoren entwickelt, darunter Chinidin-Derivate, um Iodid-Ionen mit verbesserter Empfindlichkeit, Selektivität, Zuverlässigkeit und Wiederverwendbarkeit nachzuweisen .
Echtzeit-Thermocycling-Reporterfarbstoff
This compound-Derivate, wie z. B. BOXTO, wurden als Echtzeit-Thermocycling-Reporterfarbstoffe untersucht. Diese Farbstoffe spielen eine Rolle bei der Überwachung von Temperaturänderungen während Polymerasekettenreaktionen (PCR) und anderen Thermocycling-Prozessen .
Wirkmechanismus
Target of Action
Quinidine methiodide, also known as 1-Methylquinidinium iodide, primarily targets sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.
Mode of Action
Quinidine methiodide interacts with its targets by blocking the fast inward sodium current (I Na) . This blockage is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases . This interaction results in the prolongation of the cellular action potential .
Biochemical Pathways
The primary biochemical pathway affected by quinidine methiodide is the cardiac conduction system . By blocking sodium and potassium currents, quinidine methiodide prolongs the action potential of cardiac cells, thereby affecting the rhythm of the heart .
Pharmacokinetics
The pharmacokinetics of quinidine, the parent compound of quinidine methiodide, have been well-studied. The apparent volume of distribution is between 2.0 to 3.5 litres/kg, and the elimination half-life is between 5 to 12 hours . Clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . The major metabolite of quinidine is 3-hydroxy-quinidine, which has a larger volume of distribution and an elimination half-life of about 12 hours . .
Result of Action
The molecular and cellular effects of quinidine methiodide’s action primarily involve the regulation of heart rhythm . By blocking sodium channels and prolonging the action potential, quinidine methiodide can restore normal sinus rhythm and treat various arrhythmias .
Action Environment
Environmental factors such as the patient’s age, liver function, and heart health can influence the action, efficacy, and stability of quinidine methiodide . For example, clearance of the drug is reduced in the elderly and in patients with cirrhosis or congestive heart failure . These factors can affect the drug’s bioavailability and therapeutic effect.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Quinidine Methiodide interacts with various enzymes and proteins. It is a lipophilic organic cation, and its absorption in the intestine has been suggested to be mediated by a specific transport system . This system recognizes the N-dimethyl or N-diethyl moieties of compounds .
Cellular Effects
Quinidine, from which Quinidine Methiodide is derived, has significant effects on cells. It greatly enhances the cytotoxicity of vincristine (VCR) in tumor cells, especially in VCR-resistant sublines . A non-toxic concentration of quinidine can increase VCR cytotoxicity in these resistant tumor cells by about 50 to 80 times .
Molecular Mechanism
Quinidine, the parent compound of Quinidine Methiodide, works primarily by blocking the fast inward sodium current (I Na)This means at higher heart rates, the block increases, while at lower heart rates, the block decreases .
Temporal Effects in Laboratory Settings
The effects of Quinidine, and by extension Quinidine Methiodide, can change over time in laboratory settings. Quinidine is known to suppress benign and lethal ventricular arrhythmias in 50 to 80% of patients .
Dosage Effects in Animal Models
In animal models, the effects of Quinidine vary with different dosages. For instance, in dogs, the recommended dosage of Quinidine sulfate is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .
Metabolic Pathways
Quinidine is metabolized via 3-hydroxylation and N-oxygenation by cytochrome P450 3A4 . These metabolites are less electrophysiologically active than the parent drug .
Transport and Distribution
Quinidine Methiodide, being a lipophilic organic cation, is likely to be transported and distributed within cells and tissues in a manner similar to Quinidine. The transport of Quinidine at the apical membrane in Caco-2 cells is mediated by a specific transport system .
Eigenschaften
IUPAC Name |
(5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSDVGBERUTGX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42982-87-6 | |
| Record name | 42982-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Quinidine Metiodide interact with squid axon membranes, and what are the downstream effects?
A1: Unlike Quinidine Hydrochloride, Quinidine Metiodide only impacts squid axon membranes when applied internally []. This suggests that the charged nature of Quinidine Metiodide might hinder its ability to passively diffuse across the membrane. Upon reaching the intracellular side, both Quinidine Metiodide and Quinidine Hydrochloride exhibit similar effects: they suppress both sodium and potassium conductance increases. This suppression of ion channels ultimately leads to a decrease in action potential propagation and a prolongation of the action potential's falling phase [].
Q2: How does the structure of Quinidine Metiodide relate to its curariform activity compared to other cinchona alkaloid derivatives?
A2: Research indicates that Quinidine Metiodide and other quaternary ammonium iodides derived from quinidine and cinchonidine exhibit higher curariform activity and toxicity compared to their quinine and cinchonine counterparts []. This suggests that the stereochemistry and substitutions on the quinoline and quinuclidine rings within the cinchona alkaloid structure significantly influence their interaction with nicotinic acetylcholine receptors, ultimately affecting their curariform potency and toxicity profile [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)



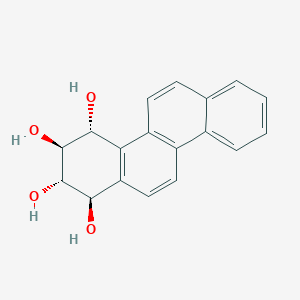
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

